molecular formula C19H21N5O4S B11028003 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11028003
M. Wt: 415.5 g/mol
InChI Key: OVLFRUWOOTXWAU-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (let’s call it Compound X ) is a complex heterocyclic compound with a fascinating structure. It combines several functional groups, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps, including cyclization, amidation, and condensation reactions

    Cyclization of Amido-Nitriles:

Industrial Production Methods: While industrial-scale production methods for Compound X are proprietary, they likely involve optimized versions of the synthetic routes mentioned above. Process optimization ensures high yields, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions Undergone: Compound X can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of specific functional groups.

    Reduction: Reduction of carbonyl groups or other moieties.

    Substitution: Nucleophilic substitution reactions.

    Condensation: Formation of amide or imine bonds.

Common Reagents and Conditions:

    Nickel Catalysts: Used in cyclization reactions.

    Amido-Nitriles: Precursors for imidazole formation.

    Dehydrating Agents: Facilitate cyclization.

Major Products: The major products include disubstituted imidazoles and the final Compound X.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Materials Science: Explored for functional materials (e.g., sensors, catalysts).

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure and diverse applications. While there are related compounds, none precisely match its combination of functional groups.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H21N5O4S/c1-11(2)23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)10-28-3/h4-7,11H,8-10H2,1-3H3,(H,20,22,27)

InChI Key

OVLFRUWOOTXWAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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